Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
Description
Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core functionalized with phenoxyacetamido and thioacetamido substituents, linked to a benzoate ester moiety. This structure combines multiple pharmacophoric elements:
- 1,3,4-Thiadiazole ring: Known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
- Thioether linkage: Improves metabolic stability and membrane permeability .
- Benzoate ester: Facilitates prodrug strategies by enabling hydrolysis to active carboxylic acid metabolites .
The compound is synthesized via multi-step reactions, typically involving coupling of 5-amino-1,3,4-thiadiazole-2-thiol with activated esters of phenoxyacetic acid, followed by thioether formation and esterification . Its structural complexity suggests applications in drug discovery, particularly as a cytotoxic or enzyme-targeting agent.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(2-phenoxyacetyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S2/c1-2-29-19(28)14-8-10-15(11-9-14)22-18(27)13-31-21-25-24-20(32-21)23-17(26)12-30-16-6-4-3-5-7-16/h3-11H,2,12-13H2,1H3,(H,22,27)(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKRYYJGPWYMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate generally involves multi-step reactions that include:
Synthesis of the 1,3,4-thiadiazole ring.
Formation of the phenoxyacetamido group.
Conjugation of these groups with benzoic acid derivatives under controlled reaction conditions such as temperature, solvent choice, and catalysts.
Industrial Production Methods: Industrial production may leverage scalable chemical processes involving the above steps but optimized for large-scale yields. Techniques such as continuous flow synthesis and the use of high-pressure reactors can enhance productivity and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : This compound can undergo oxidative reactions, often using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions might involve agents like sodium borohydride.
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring and acetamido groups.
Common Reagents and Conditions:
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol.
Substitution: : Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed: Products formed from these reactions often include substituted thiadiazole derivatives, reduced forms of the original compound, and various oxidation products.
Scientific Research Applications
Scientific Research Applications of Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
This compound is a complex organic compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its unique structure, featuring a thiadiazole ring, a phenoxy group, and an acetamido linkage, endows it with distinct chemical properties and biological activities.
Applications in Scientific Research
Chemistry: this compound serves as an intermediate in organic synthesis. Its multifaceted nature allows it to be a building block in creating more complex molecules with specific functionalities.
Biology: The compound is used in studying the effects on cellular processes due to its structural components. Researchers investigate how the compound interacts with biological molecules and affects various biochemical pathways.
Medicine: Due to its biological activity, this compound has potential pharmaceutical applications. The thiadiazole ring may bind to the active sites of enzymes, inhibiting or modulating their activity, which can influence various biological effects.
Industry: The compound is utilized in the production of specialized chemicals and materials. Its unique chemical properties make it valuable in creating materials with specific functionalities.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity. The 1,3,4-thiadiazole derivatives have shown activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate activity |
| Klebsiella pneumoniae | Significant inhibition |
| Pseudomonas aeruginosa | Limited activity |
The antimicrobial effects are believed to involve interaction with bacterial enzymes or receptors, with the phenoxyacetamido group enhancing binding affinity to specific targets within bacterial cells, inhibiting vital processes such as cell wall or protein synthesis.
Mechanism of Action
This compound exerts its effects through its interaction with biological molecules. The molecular targets might include enzymes, receptors, or other cellular proteins. The thiadiazole ring, in particular, may be crucial in binding to active sites of enzymes, inhibiting or modulating their activity. This can influence various biochemical pathways, leading to observable biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Observations :
- Phenoxy vs.
- Thiadiazole vs. Oxadiazole : Thiadiazole derivatives generally exhibit higher electronegativity and metabolic stability than oxadiazoles, which could influence bioavailability .
- Thioether Linkage : Compounds with thioether bonds (e.g., target compound vs. A24) show improved resistance to enzymatic degradation compared to ether or ester linkages .
Biological Activity
Ethyl 4-(2-((5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate is a compound that incorporates a thiadiazole ring, which is known for its diverse biological activities. This article focuses on the synthesis, characterization, and biological activity of this compound, particularly its antimicrobial properties.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the formation of the thiadiazole ring and subsequent modifications to introduce the phenoxyacetamido and benzoate moieties. The synthesis typically involves:
- Formation of Thiadiazole Ring : The thiadiazole is synthesized via cyclization reactions involving thiosemicarbazide and appropriate carbon sources under basic conditions.
- Introduction of Functional Groups : The phenoxyacetamido group is introduced through nucleophilic substitution reactions, followed by acylation to attach the benzoate moiety.
Characterization techniques such as UV-Vis spectroscopy, FT-IR spectroscopy, and NMR spectroscopy are employed to confirm the structure of the synthesized compound.
Antimicrobial Properties
The biological activity of this compound has been primarily evaluated for its antimicrobial properties. The 1,3,4-thiadiazole derivatives exhibit significant activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory effect observed |
| Escherichia coli | Moderate activity |
| Klebsiella pneumoniae | Significant inhibition |
| Pseudomonas aeruginosa | Limited activity |
Research indicates that compounds containing the thiadiazole moiety often demonstrate broad-spectrum antimicrobial activity. For instance, studies have shown that derivatives like ethyl 4-(2-{[5-(2-phenoxyacetamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
The mechanism by which these compounds exert their antimicrobial effects is believed to involve interaction with bacterial enzymes or receptors. The presence of the phenoxyacetamido group may enhance binding affinity to specific targets within bacterial cells, leading to inhibition of vital processes such as cell wall synthesis or protein synthesis .
Case Studies
- Study on Thiadiazole Derivatives : A study published in 2021 evaluated a series of thiadiazole derivatives for their antimicrobial activities. Among these, compounds similar to this compound showed promising results against Staphylococcus aureus and Klebsiella pneumoniae, with Minimum Inhibitory Concentrations (MICs) ranging from 32 μg/mL to 64 μg/mL .
- Antifungal Activity Assessment : Another investigation assessed the antifungal properties of related thiadiazole compounds against Candida albicans. The results indicated a significant reduction in fungal growth at concentrations comparable to standard antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
